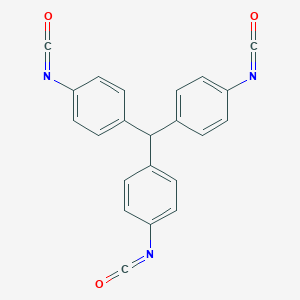

Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Description

The exact mass of the compound Benzene, 1,1',1''-methylidynetris[4-isocyanato- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1,1',1''-methylidynetris[4-isocyanato- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1',1''-methylidynetris[4-isocyanato- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKIBFTASQKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062401 | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2422-91-5 | |

| Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylidynetri-p-phenylene triisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]

Abstract

This technical guide provides a comprehensive analysis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-], a trifunctional isocyanate pivotal to the advancement of polymer science. Commonly known in the industry as Triphenylmethane Triisocyanate (TTI), this molecule serves as a critical cross-linking agent in the formulation of high-performance polyurethanes and other polymeric materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, reactivity, and practical applications. The guide emphasizes the causal relationships behind experimental methodologies and provides actionable protocols, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of a Trifunctional Cross-linker

In the realm of polymer chemistry, the ability to create robust, three-dimensional networks is fundamental to achieving desirable material properties such as high thermal stability, mechanical strength, and chemical resistance. While difunctional isocyanates like Methylene Diphenyl Diisocyanate (MDI) are the workhorses of the polyurethane industry, trifunctional isocyanates such as Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (TTI) offer a strategic advantage.[1] The presence of three isocyanate groups on a single triphenylmethane core allows for a higher cross-linking density compared to its difunctional counterparts.[1] This increased network formation leads to materials with enhanced durability and performance, making TTI an indispensable component in specialty applications where superior properties are paramount.[1][2] This guide will delve into the core attributes of this versatile molecule, providing the technical foundation necessary for its effective utilization in research and development.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is essential for its proper handling, application, and characterization.

Chemical Identity

The molecule is systematically named Benzene, 1,1',1''-methylidynetris[4-isocyanato-], with several common synonyms used in literature and commerce.[3]

| Identifier | Value | Source |

| CAS Number | 2422-91-5 | |

| Molecular Formula | C₂₂H₁₃N₃O₃ | |

| Molecular Weight | 367.36 g/mol | |

| IUPAC Name | 1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |

| Common Synonyms | Triphenylmethane-4,4',4''-triisocyanate, TTI, Methylidynetri-p-phenylene triisocyanate | |

| InChI | InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |

| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O |

Physicochemical Data

The physical properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] dictate its storage, handling, and processing conditions. It is often supplied as a solution to improve its handling characteristics.[2]

| Property | Value | Source |

| Physical State | Typically supplied as a 25–35% solution in ethyl acetate. | |

| Boiling Point | 265 °C at 1.0-1.2 Torr | |

| Density | 1.19 g/cm³ | |

| Stability | Stable at room temperature. |

Synthesis and Manufacturing

The synthesis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a multi-step process that begins with the formation of its triamine precursor, tris(4-aminophenyl)methane, followed by conversion of the amino groups to isocyanates.

Synthesis of Tris(4-aminophenyl)methane

The precursor, tris(4-aminophenyl)methane, is typically synthesized from aniline and formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic substitution of the aniline rings.

Conversion to Tris(4-isocyanatophenyl)methane

The conversion of the triamine to the triisocyanate is most commonly achieved through phosgenation, a reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is hazardous and requires specialized equipment and stringent safety protocols.

Caption: Synthetic workflow for Benzene, 1,1',1''-methylidynetris[4-isocyanato-].

Experimental Protocol: Synthesis from Tris(4-aminophenyl)methane

Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, a solution of tris(4-aminophenyl)methane in an inert solvent (e.g., dry toluene) is prepared.

-

Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-5 °C). The reaction is exothermic and the addition rate should be carefully managed.

-

Reaction Monitoring: The progress of the reaction can be monitored by infrared spectroscopy, observing the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic strong absorption of the isocyanate group (-N=C=O) around 2270 cm⁻¹.

-

Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure. The crude product is then purified, for example, by distillation under high vacuum or by recrystallization.

Reactivity and Mechanism of Action

The high reactivity of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is attributed to the three electrophilic isocyanate groups. These groups readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This reaction is the cornerstone of polyurethane chemistry.

Caption: General reaction mechanism for urethane linkage formation.

The trifunctionality of this molecule allows for the formation of a dense, cross-linked polymer network, which is key to the enhanced properties of the resulting materials. The reaction kinetics can be influenced by catalysts, such as tertiary amines and organotin compounds, which are often used to control the curing process.

Spectroscopic Characterization

Accurate characterization of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is crucial for quality control and research purposes. Infrared and Nuclear Magnetic Resonance spectroscopy are primary analytical techniques.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2275 cm⁻¹ .[4][5] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the precursor amine confirms the complete conversion to the isocyanate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the carbon atom of the isocyanate group is highly deshielded and typically resonates in the region of 120-135 ppm . The aromatic carbons of the triphenylmethane core will appear in the range of 120-150 ppm, and the central methine carbon will have a characteristic chemical shift further upfield.

Applications in Materials Science

The primary application of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is as a cross-linking agent and adhesion promoter in various polymer systems.[2]

-

Polyurethane Foams, Elastomers, and Coatings: It is used to produce rigid and flexible foams, high-performance elastomers, and durable coatings with excellent mechanical properties and resistance to heat and chemicals.[2]

-

Adhesives: Its trifunctionality enhances the cohesive strength and adhesive properties of polyurethane-based adhesives.

-

Specialty Chemicals: It serves as a versatile building block for the synthesis of more complex molecules and polymers.

Experimental Protocol: Preparation of a Cross-linked Polyurethane Elastomer

This protocol provides a general procedure for the synthesis of a cross-linked polyurethane elastomer using Benzene, 1,1',1''-methylidynetris[4-isocyanato-] as the cross-linking agent.

-

Pre-polymer Formation (Optional but Recommended): In a reaction vessel, a diisocyanate (e.g., MDI) is reacted with a polyol (e.g., a polyester or polyether polyol) at an NCO/OH ratio greater than 1 to form an isocyanate-terminated prepolymer. This step helps to control the viscosity and reactivity of the system.

-

Component Mixing: The prepolymer is thoroughly mixed with a chain extender (a diol or diamine) and the calculated amount of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] solution. A catalyst may also be added at this stage.

-

Casting and Curing: The mixture is quickly poured into a mold and cured at an elevated temperature. The curing time and temperature will depend on the specific formulation and catalyst used.

-

Post-Curing: After demolding, the elastomer is typically post-cured at a specific temperature for several hours to ensure the completion of all chemical reactions and to achieve optimal material properties.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and require strict safety precautions during handling.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and isocyanates should be used.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent moisture contamination, as isocyanates react with water to form ureas and release carbon dioxide, which can lead to pressure buildup in sealed containers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

Conclusion

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a highly reactive, trifunctional isocyanate that plays a crucial role in the development of advanced polymeric materials. Its ability to form densely cross-linked networks imparts superior thermal, mechanical, and chemical resistance properties to polyurethanes and other polymers. A thorough understanding of its fundamental properties, synthesis, reactivity, and safe handling is essential for harnessing its full potential in research and industrial applications. This guide has provided a comprehensive overview of these core aspects to support scientists and professionals in their endeavors.

References

-

PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato-. Available at: [Link]

-

PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato- - Synonyms. Available at: [Link]

-

IOSR Journal of Applied Chemistry. Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Available at: [Link]

-

AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]

- IOSR Journal of Applied Chemistry. (2018). Effect Of Aliphatic Diisocyanate And Aromatic Diisocyanate On The Properties Of Castor Oil-Based Polyurethanes. 11(7), 52-59.

- AZoM. (2024).

Sources

- 1. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. azom.com [azom.com]

An In-depth Technical Guide to Triphenylmethane Triisocyanate (TTI)

Prepared by: Gemini, Senior Application Scientist

Abstract

Triphenylmethane Triisocyanate (TTI), systematically named 1,1',1''-Methanetriyltris(4-isocyanatobenzene), is a non-planar, trifunctional aromatic isocyanate that serves as a highly effective crosslinking agent and building block in polymer synthesis. Its unique three-dimensional structure, stemming from the central sp³-hybridized carbon of the triphenylmethane core, allows for the formation of dense, three-dimensional polymeric networks. This guide provides a comprehensive technical overview of TTI, including its molecular structure, synthesis, chemical reactivity, and applications in high-performance materials. It is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development, offering field-proven insights into its utilization.

Molecular Structure and Physicochemical Properties

Triphenylmethane Triisocyanate is characterized by a central methane carbon atom bonded to three para-substituted isocyanatophenyl rings.[1] This arrangement results in a rigid, propeller-like three-dimensional structure. The three isocyanate (-N=C=O) groups are the primary sites of reactivity, making TTI a valuable crosslinker for polymers containing active hydrogen atoms, such as polyols, polyamines, and water.

The spatial orientation of the three phenyl rings introduces significant steric considerations that influence the reactivity of the isocyanate moieties. While all three groups are chemically equivalent, their accessibility for reaction can be influenced by the growing polymer network, a critical factor in controlling the final material properties.

Table 1: Physicochemical Properties of Triphenylmethane Triisocyanate

| Property | Value | Source(s) |

| CAS Number | 2422-91-5 | [1][2] |

| Molecular Formula | C₂₂H₁₃N₃O₃ | [1][2] |

| Molecular Weight | 367.36 g/mol | [1][2] |

| Appearance | Typically supplied as a solution; can be a white to off-white powder in pure form. | [3] |

| Solubility | Soluble in solvents like N,N-Dimethylformamide, methanol; practically insoluble in water. | [3] |

| Boiling Point | 265 °C at 1.0-1.2 Torr | [3] |

| Density | ~1.19 g/cm³ | [3] |

| NCO Content (Theoretical) | ~34.3% | Calculated |

| NCO Content (Commercial Solution) | Typically 9.3 ± 0.2% in a 27% solution | [2] |

// Central Carbon C_methane [label="C", pos="0,0!"];

// Phenyl Ring 1 C1_1 [label="C", pos="-2,0.5!"]; C1_2 [label="C", pos="-2.8,1.5!"]; C1_3 [label="C", pos="-4.2,1.5!"]; C1_4 [label="C", pos="-4.8,0.5!"]; C1_5 [label="C", pos="-4.2,-0.5!"]; C1_6 [label="C", pos="-2.8,-0.5!"]; N1 [label="N", pos="-6.2,0.5!"]; C1_iso [label="C", pos="-7.2,0.5!"]; O1_iso [label="O", pos="-8.2,0.5!"];

// Phenyl Ring 2 C2_1 [label="C", pos="1.5,1.5!"]; C2_2 [label="C", pos="2.5,2.5!"]; C2_3 [label="C", pos="3.5,2.5!"]; C2_4 [label="C", pos="4.5,1.5!"]; C2_5 [label="C", pos="3.5,0.5!"]; C2_6 [label="C", pos="2.5,0.5!"]; N2 [label="N", pos="5.9,1.5!"]; C2_iso [label="C", pos="6.9,1.5!"]; O2_iso [label="O", pos="7.9,1.5!"];

// Phenyl Ring 3 C3_1 [label="C", pos="1.5,-1.5!"]; C3_2 [label="C", pos="2.5,-2.5!"]; C3_3 [label="C", pos="3.5,-2.5!"]; C3_4 [label="C", pos="4.5,-1.5!"]; C3_5 [label="C", pos="3.5,-0.5!"]; C3_6 [label="C", pos="2.5,-0.5!"]; N3 [label="N", pos="5.9,-1.5!"]; C3_iso [label="C", pos="6.9,-1.5!"]; O3_iso [label="O", pos="7.9,-1.5!"];

// Methine Proton H_methane [label="H", pos="-0.5, -0.8!"];

// Bonds C_methane -- C1_1; C_methane -- C2_1; C_methane -- C3_1; C_methane -- H_methane;

// Ring 1 Bonds C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1; C1_4 -- N1; N1 -- C1_iso [style=double]; C1_iso -- O1_iso [style=double];

// Ring 2 Bonds C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1; C2_4 -- N2; N2 -- C2_iso [style=double]; C2_iso -- O2_iso [style=double];

// Ring 3 Bonds C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1; C3_4 -- N3; N3 -- C3_iso [style=double]; C3_iso -- O3_iso [style=double]; }

Figure 1: 2D representation of Triphenylmethane Triisocyanate (TTI) structure.

Spectroscopic Characterization

While a comprehensive, publicly available set of experimental spectra for pure Triphenylmethane Triisocyanate is limited, its structure can be confirmed by standard analytical techniques. The following represents expected spectroscopic features based on the known characteristics of aromatic isocyanates.

Infrared (IR) Spectroscopy: The most prominent and characteristic feature in the IR spectrum of TTI is the strong, sharp absorption band from the asymmetric stretching of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹ .[4] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) and amide C=O bands (around 1630-1690 cm⁻¹) would confirm the complete conversion of the precursor amine groups to isocyanates. Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-7.5 ppm). Due to the symmetry of the para-substituted rings, two sets of doublets would be expected for each ring, integrating to a total of 12 aromatic protons. A singlet corresponding to the single methine proton (-CH) at the central carbon would be expected further downfield, likely in the 5.5-6.0 ppm range.

-

¹³C NMR: The most characteristic signal would be from the carbonyl carbon of the isocyanate group, expected in the region of 120-130 ppm .[5] The central methine carbon would appear as a distinct signal, and the aromatic carbons would produce a set of signals in the aromatic region of the spectrum.

Synthesis of Triphenylmethane Triisocyanate

The synthesis of TTI is typically achieved via the phosgenation of its corresponding amine precursor, Tris(4-aminophenyl)methane. This reaction involves the conversion of the primary amine groups into highly reactive isocyanate functionalities.

Synthesis Workflow

The overall synthesis can be broken down into two major stages:

-

Formation of the Triamine Precursor: Synthesis of Tris(4-aminophenyl)methane.

-

Phosgenation: Conversion of the triamine to Triphenylmethane Triisocyanate.

Figure 2: General synthesis workflow for Triphenylmethane Triisocyanate (TTI).

Experimental Protocol: Phosgenation of Tris(4-aminophenyl)methane

This protocol is a representative procedure based on established methods for converting aromatic amines to isocyanates.[6][7] Causality: The use of phosgene (or a safer equivalent like triphosgene) is the standard industrial method for isocyanate synthesis due to its high reactivity and efficiency in converting amines. The reaction is typically performed in an inert, high-boiling solvent to manage the reaction temperature and facilitate the removal of the HCl byproduct.

WARNING: This reaction involves highly toxic materials, including phosgene (or its precursors) and the isocyanate product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and engineering controls.

-

Reactor Setup: A multi-necked, dry, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon).

-

Solvent and Phosgene Addition: Anhydrous, inert solvent (e.g., chlorobenzene or o-dichlorobenzene) is added to the reactor. Phosgene gas is then bubbled through the solvent, or a solution of triphosgene in the same solvent is added, typically in a significant molar excess relative to the amine.[6]

-

Amine Addition: A solution or suspension of Tris(4-aminophenyl)methane in the same inert solvent is prepared. This is added dropwise to the stirred phosgene solution at a controlled temperature. The reaction is exothermic, and the addition rate should be managed to maintain the desired temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours to ensure complete conversion. The progress can be monitored by the cessation of HCl evolution.[7]

-

Work-up and Purification:

-

The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under a stream of dry nitrogen.

-

The crude TTI product, often a solid or a viscous liquid, is then purified. This may involve recrystallization or distillation under high vacuum. Given that TTI is often used in solution, the final product may be dissolved in a suitable solvent like ethyl acetate to a specific concentration.[2]

-

-

Validation: The final product should be characterized by IR spectroscopy to confirm the presence of the strong isocyanate peak (~2270 cm⁻¹) and the disappearance of the amine N-H peaks. The isocyanate content should be determined by titration (e.g., ASTM D2572) to confirm purity and concentration.

Chemical Reactivity and Polymerization Mechanism

The utility of TTI is derived from the high reactivity of its three isocyanate groups. These groups readily react with nucleophiles, particularly compounds with active hydrogens like alcohols (-OH) and amines (-NH₂), to form urethane and urea linkages, respectively.

Mechanism Insight: Aromatic isocyanates, such as TTI, are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, which increases the electrophilicity of the isocyanate's carbonyl carbon.[8]

When TTI is reacted with a di-functional or poly-functional alcohol (a polyol), it acts as a trifunctional node, leading to the formation of a highly cross-linked polyurethane network. This three-dimensional structure is responsible for the enhanced mechanical and thermal properties of the resulting material.

TTI [label=<

TriphenylmethaneTriisocyanate (TTI) N=C=O N=C=O N=C=O

];

Polyol [label=<

Polyol HO-R-OH

];

Network [label="Cross-linked\nPolyurethane Network", shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2"];

TTI:p1 -> Network [label="Urethane Linkage"]; TTI:p2 -> Network; TTI:p3 -> Network; Polyol:h1 -> Network [label="Urethane Linkage"];

{rank=same; TTI; Polyol;} }

Figure 3: TTI reacting with a polyol to form a cross-linked polyurethane network.

Applications in Materials Science

The trifunctional nature of TTI makes it an invaluable component in formulations where high crosslink density is desired to achieve superior material performance.

-

High-Performance Adhesives: TTI is used as a hardener or crosslinking agent in polyurethane and rubber-based adhesives.[2] It enhances the bonding strength, particularly for difficult-to-bond substrates like rubber-to-metal or plastics.[2] The formation of a rigid, cross-linked network at the interface improves heat stability, chemical resistance, and overall durability of the adhesive bond.[9]

-

Coatings and Elastomers: In coatings and elastomers, the incorporation of TTI leads to increased hardness, scratch resistance, and thermal stability. The dense network structure restricts polymer chain mobility, which translates to better mechanical properties.[8]

-

Polymer Networks: TTI is a key monomer for creating highly structured, three-dimensional polymer networks. These materials are investigated for applications in advanced composites, foams, and specialty polymers where a high glass transition temperature and excellent modulus are required.

Safety and Handling

Trustworthiness through Self-Validation: Adherence to stringent safety protocols is a self-validating system for ensuring researcher safety and experimental integrity.

Triphenylmethane Triisocyanate, like all isocyanates, is a hazardous chemical that requires careful handling. It is classified as a skin and respiratory sensitizer and can cause severe irritation upon contact.[10]

Table 2: GHS Hazard Classifications for Aromatic Isocyanates

| Hazard | Classification | Precautionary Measures |

| Acute Toxicity, Inhalation | Category 2 | Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10] |

| Skin Corrosion/Irritation | Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10] |

| Eye Irritation | Category 2 | Wear eye and face protection. |

| Respiratory Sensitization | Category 1 | In case of inadequate ventilation, wear respiratory protection. |

| Skin Sensitization | Category 1 | Contaminated work clothing should not be allowed out of the workplace. |

-

Engineering Controls: All work with TTI, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

-

Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, a chemically resistant lab coat, and chemical safety goggles with a face shield.

-

Handling: TTI is moisture-sensitive.[9] Contact with water will lead to the formation of insoluble urea compounds and the release of CO₂ gas, which can cause pressure buildup in sealed containers. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers in a cool, dry place.

-

Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area with a solution of sodium carbonate (5-10%) and detergent in water. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Triphenylmethane Triisocyanate is a specialized trifunctional monomer whose unique three-dimensional structure provides a powerful tool for polymer chemists and materials scientists. Its ability to form dense, highly cross-linked networks makes it an essential component for enhancing the thermal and mechanical properties of adhesives, coatings, and elastomers. While its synthesis and handling require significant safety precautions due to the high reactivity and toxicity of isocyanates, its performance benefits often justify its use in demanding applications. Future research may focus on developing safer, non-phosgene synthesis routes and exploring its use in novel, highly-ordered materials such as covalent organic frameworks.

References

-

PubChem. (n.d.). Tetrakis(4-isocyanatophenyl)methane. National Center for Biotechnology Information. Retrieved from [Link]

-

Watson International Ltd. (n.d.). TTI//Triphenylmethane-4,4',4''-triisocyanate CAS 2422-91-5. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylmethane diisocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tris(4-isocyanatophenyl)methane. Retrieved from [Link]

- Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

- Google Patents. (n.d.). CN1644584A - Production of tri(4-isocyanate benzyl) thiophosphate.

- Google Patents. (n.d.). US5198558A - Process for the preparation of triphenylmethane dyes.

-

YouTube. (2022, November 21). SYNTHESIS AND REACTIONS OF TRIPHENYLMETHANE. Retrieved from [Link]

-

ResearchGate. (2001). Physical Properties of Tri-isocyanate Crosslinked Polyurethane. Retrieved from [Link]

-

European Patent Office. (1992). EP 0491256 A1 - Process for the preparation of triphenylmethane dyes. Retrieved from [Link]

-

Carl ROTH. (n.d.). Triphenylmethane triisocyanate solution, 50 g. Retrieved from [Link]

-

MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]

-

NIST. (n.d.). Methane, isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting information. Retrieved from [Link]

-

ResearchGate. (2018). FTIR spectra of different polyurethanes formed from blocked isocyanates. Retrieved from [Link]

-

ResearchGate. (2014). 13C NMR spectra of different isomer mixtures of 4,4'-dicyclohexyl methane diisocyanate. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=101-68-8

-

Scribd. (n.d.). Triphenyl Methane: Synthesis & Reactions. Retrieved from [Link]

-

NIH. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Retrieved from [Link]

-

Shanghai Orient Chemical Co.,Ltd. (n.d.). Tris(4-isocyanatophenyl) thiophosphate / RFE / TPTI. Retrieved from [Link]

-

LookChem. (n.d.). Cas 697746-87-5,tetrakis(4-isocyanatophenyl)methane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,4-methylene bis(phenyl isocyanate), 101-68-8. Retrieved from [Link]

-

Market Publishers. (n.d.). CAS 2422-91-5 Triphenylmethane-4,4',4''-triisocyanate Chemical Report & Database. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. watson-int.com [watson-int.com]

- 3. echemi.com [echemi.com]

- 4. Methane, isocyanato- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved - Google Patents [patents.google.com]

- 7. CN1644584A - Production of tri(4-isocyanate benzyl) thiophosphate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Tris(4-isocyanatophenyl) thiophosphate / RFE / TPTI [greenchemintl.com]

- 10. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-Depth Technical Guide to the Synthesis of Methylidynetri-p-phenylene Triisocyanate

This guide provides a comprehensive technical overview of the synthesis of methylidynetri-p-phenylene triisocyanate, a key trifunctional isocyanate intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthetic pathways, experimental protocols, and critical considerations for the successful production of this versatile compound.

Introduction: The Significance of a Trifunctional Core

Methylidynetri-p-phenylene triisocyanate, also known as triphenylmethane triisocyanate, is a unique organic compound featuring three highly reactive isocyanate groups (-NCO) attached to a central triphenylmethane scaffold.[1] This trifunctional nature makes it an invaluable building block in polymer chemistry and materials science, enabling the formation of highly cross-linked and branched molecular architectures.[2] Its primary applications lie in the production of high-performance polymers, coatings, adhesives, and elastomers where enhanced durability, flexibility, and chemical resistance are paramount.[][4]

This guide will explore the prevalent synthetic routes to methylidynetri-p-phenylene triisocyanate, with a focus on both traditional phosgenation methods and modern phosgene-free alternatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols to ensure reproducibility and safety in the laboratory.

The Cornerstone Precursor: Synthesis of Tris(4-aminophenyl)methane

The synthesis of methylidynetri-p-phenylene triisocyanate invariably begins with the preparation of its precursor, Tris(4-aminophenyl)methane. This multi-step synthesis is a critical foundation, and its successful execution is paramount for achieving a high-purity final product.[5]

Synthetic Pathway Overview

The most common route to Tris(4-aminophenyl)methane involves a three-stage process: the formation of a triphenylmethane core, subsequent nitration of the aromatic rings, and finally, the reduction of the nitro groups to the desired primary amines.[5]

Caption: Synthetic workflow for Tris(4-aminophenyl)methane.

Experimental Protocol: Synthesis of Tris(4-aminophenyl)methane

Materials:

-

Triphenylmethanol

-

Hypophosphorous acid (50%)

-

Iodine

-

Acetic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Tris(4-nitrophenyl)methane

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide solution

-

Organic solvent (e.g., ethyl acetate)

Step 1: Reduction of Triphenylmethanol to Triphenylmethane [6]

-

In a round-bottom flask, suspend triphenylmethanol in acetic acid.

-

Add a catalytic amount of iodine to the suspension.

-

Slowly add hypophosphorous acid to the mixture.

-

Heat the reaction mixture to facilitate the reduction.

-

After the reaction is complete, cool the mixture and isolate the crude triphenylmethane.

Step 2: Nitration of Triphenylmethane [6]

-

In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Slowly add the crude triphenylmethane to the nitrating mixture with constant stirring, ensuring the temperature remains controlled.

-

Once the addition is complete, continue stirring for a designated period.

-

Quench the reaction by pouring the mixture over ice.

-

Collect the precipitated Tris(4-nitrophenyl)methane by filtration and wash thoroughly with water.

Step 3: Reduction of Tris(4-nitrophenyl)methane to Tris(4-aminophenyl)methane [5]

-

Dissolve the synthesized Tris(4-nitrophenyl)methane in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Reflux the mixture for several hours until the reduction is complete.

-

Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate tin salts.

-

Extract the product into an organic solvent.

-

Evaporate the solvent to yield crude Tris(4-aminophenyl)methane.

-

Purify the product by recrystallization.

Conversion to Methylidynetri-p-phenylene Triisocyanate: Phosgenation and Phosgene-Free Routes

With the precursor in hand, the next critical step is the conversion of the primary amine groups to isocyanates. This can be achieved through several methods, each with its own advantages and safety considerations.

Phosgene-Based Synthesis: The Triphosgene Approach

Historically, phosgene (COCl₂) has been the reagent of choice for this transformation. However, due to its extreme toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now widely used in laboratory settings.[7] Triphosgene is a stable solid that decomposes into three equivalents of phosgene in situ.[8]

Caption: Phosgenation of Tris(4-aminophenyl)methane using triphosgene.

Experimental Protocol: Synthesis using Triphosgene [9]

Materials:

-

Tris(4-aminophenyl)methane

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Chlorobenzene

-

Sodium hydroxide solution (for scrubbing evolved HCl gas)

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve triphosgene in chlorobenzene.

-

Under an ice bath, slowly add a solution of Tris(4-aminophenyl)methane in chlorobenzene to the triphosgene solution over a period of one hour.

-

After the addition is complete, continue stirring in the ice bath for another hour.

-

Gradually raise the temperature to 70°C and maintain it for two hours. During this time, hydrogen chloride gas will be evolved and should be scrubbed with a sodium hydroxide solution.

-

Continue to heat the reaction mixture to reflux until the evolution of acidic gas ceases. The solution should turn a clear blue-purple color.

-

Remove the chlorobenzene solvent using a rotary evaporator to obtain the crude methylidynetri-p-phenylene triisocyanate.

Phosgene-Free Synthesis Routes: A Greener Approach

The inherent hazards associated with phosgene and its derivatives have driven the development of phosgene-free synthetic methods for isocyanates. These routes are generally considered safer and more environmentally friendly.

3.2.1. The Urea Method

One promising phosgene-free route involves the reaction of amines with urea to form a carbamate intermediate, which is then thermally decomposed to the isocyanate.[10] This method has been successfully trialed for the industrial production of diphenylmethane diisocyanate (MDI) and offers significant safety and environmental advantages.[11] The byproducts are typically ammonia and an alcohol, which can often be recycled.[10]

3.2.2. The Dimethyl Carbonate (DMC) Method

Dimethyl carbonate is a non-toxic, environmentally friendly reagent that can serve as a phosgene substitute for carbonylation reactions.[12] The reaction of an amine with DMC can produce a carbamate, which upon thermolysis, yields the corresponding isocyanate.[13]

3.2.3. Reductive Carbonylation of Nitro Compounds

This direct method involves the catalytic reduction of nitro compounds in the presence of carbon monoxide to produce isocyanates.[14] While efficient, this method often requires high pressures and temperatures, along with transition metal catalysts.[14]

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvent. Distillation is a common method for purifying isocyanates.[15] For methylidynetri-p-phenylene triisocyanate, which is a solid at room temperature, techniques such as recrystallization or column chromatography may be more appropriate.

Characterization of the synthesized methylidynetri-p-phenylene triisocyanate is essential to confirm its identity and purity. The following techniques are typically employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band for the asymmetric N=C=O stretching vibration, typically appearing in the range of 2275-2250 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the phenyl rings and the methine proton of the triphenylmethane core.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the aromatic carbons, the central methine carbon, and the characteristic signal for the isocyanate carbon, which typically appears in the downfield region of the spectrum.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.

Table 1: Physicochemical Properties of Methylidynetri-p-phenylene Triisocyanate

| Property | Value | Source(s) |

| CAS Number | 2422-91-5 | [16] |

| Molecular Formula | C₂₂H₁₃N₃O₃ | [16] |

| Molecular Weight | 367.36 g/mol | [] |

| Boiling Point | 498.5 °C at 760 mmHg | [16] |

| Density | 1.19 g/cm³ | [16] |

| Flash Point | 204.7 °C | [16] |

Applications in Materials Science

The trifunctional nature of methylidynetri-p-phenylene triisocyanate makes it a valuable cross-linking agent and monomer in the synthesis of various polymeric materials.

-

Adhesives: It is a key component in the formulation of high-strength adhesives for bonding rubber to metal, plastics, and fibers.[17] It acts as a curing agent, particularly for chloroprene-based adhesives used in the footwear industry.[9]

-

Polyurethanes: This triisocyanate is used in the production of polyurethane resins and coatings, imparting enhanced durability, flexibility, and chemical resistance to the final products.[] The three-dimensional network structure formed during polymerization contributes to the superior mechanical properties of the resulting polyurethanes.[12]

-

Polymers: It serves as a monomer for creating highly branched or cross-linked polymers, such as dendrimers and hyperbranched polymers.[2]

Safety Considerations

Isocyanates are reactive compounds and should be handled with care. They are known respiratory and skin sensitizers.[1] All synthesis and handling procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to avoid inhalation of vapors and direct contact with the skin and eyes.

Conclusion

The synthesis of methylidynetri-p-phenylene triisocyanate is a multi-step process that requires careful execution and attention to detail. The foundational synthesis of its precursor, Tris(4-aminophenyl)methane, is a critical first stage. The subsequent conversion to the triisocyanate can be achieved through both traditional phosgenation methods, with triphosgene offering a safer alternative to phosgene gas, and increasingly, through more environmentally benign phosgene-free routes. The unique trifunctional structure of this compound makes it a highly valuable intermediate for the development of advanced polymers and adhesives with enhanced properties. This guide provides the necessary technical information for researchers and scientists to confidently approach the synthesis and application of this important chemical building block.

References

-

Triphenylmethane -4,4',4''-triisocyanate Market By Application. Research Analysis Pro. [Link]

-

General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. [Link]

- CN110951416A - Triisocyanate adhesive, preparation method and application thereof.

-

How To Get Isocyanate? - PMC. National Institutes of Health. [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. [Link]

-

π-Complexes of Phthalocyanines and Metallophthalocyanines. University of Illinois. [Link]

-

A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. [Link]

-

Method for the purification of isocyanates. Justia Patents. [Link]

-

How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]

-

Phosgene-Free Route To Toluene Diisocyanate. PDF. [Link]

-

FTIR spectrum of MDI. ResearchGate. [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

-

How Isocyanates Refine Polyurethane Production Techniques? Patsnap Eureka. [Link]

-

China Successfully Completes Industrial Trial for Phosgene-Free MDI Production via Urea Method. Blooming Trade Data. [Link]

- WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.

Sources

- 1. methylidynetri-p-phenylene triisocyanate | CAS#:2422-91-5 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triphenylmethane -4,4',4''-triisocyanate By Application [reserachanalysispro.digitalpress.blog]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. scribd.com [scribd.com]

- 11. Methylidynetri-p-phenylene triisocyanate | 2422-91-5 [chemicalbook.com]

- 12. CN110951416A - Triisocyanate adhesive, preparation method and application thereof - Google Patents [patents.google.com]

- 13. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 14. US5633396A - Process for preparing triisocyanates - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. chemnet.com [chemnet.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 4,4',4''-Triisocyanatotriphenylmethane

Abstract

4,4',4''-Triisocyanatotriphenylmethane, also known as Tris(4-isocyanatophenyl)methane, is a trifunctional aromatic isocyanate recognized for its potent cross-linking capabilities. While extensively used in polymer chemistry, its interaction with biological systems is of significant interest to toxicologists and researchers. The primary mechanism of action is not one of targeted pharmacological intervention but rather a rapid, non-specific covalent modification of biological macromolecules. The three highly electrophilic isocyanate moieties react readily with a multitude of nucleophilic groups present on proteins and other biomolecules. This guide elucidates this core mechanism, detailing the chemical basis of its reactivity, the subsequent molecular and cellular consequences, and standardized protocols for investigating these effects. The narrative underscores the compound's role as a powerful tool for studying protein cross-linking and as a significant toxicological agent.

Introduction to 4,4',4''-Triisocyanatotriphenylmethane

4,4',4''-Triisocyanatotriphenylmethane (CAS No. 2422-91-5) is an aromatic polyisocyanate belonging to the triphenylmethane family.[1] Its structure features a central methane carbon atom bonded to three para-substituted isocyanatophenyl rings.[1][2] This trifunctional arrangement makes it a highly effective cross-linking agent, a property leveraged in industrial settings for the production of high-performance polyurethanes, adhesives, and coatings, often under trade names like Desmodur RE.[3][4][5][6]

From a biological perspective, the compound's significance lies in the extreme reactivity of its isocyanate (-N=C=O) groups.[1][3] This reactivity drives its toxicological profile, which includes severe skin, eye, and respiratory irritation, as well as being a potent respiratory and skin sensitizer that can lead to allergic reactions.[7][8][9] Understanding its mechanism of action is crucial for assessing its health risks and for potentially harnessing its reactivity in controlled research applications.

The Core Mechanism: Electrophilic Reactivity of Isocyanate Groups

The fundamental mechanism of action for 4,4',4''-triisocyanatotriphenylmethane is the electrophilic attack of its isocyanate carbons on biological nucleophiles.[3] Isocyanates are highly reactive chemicals that readily form covalent bonds with molecules containing active hydrogen atoms, such as amines, alcohols, and thiols.[10][11]

The primary reactions in a biological milieu include:

-

Reaction with Amines: Forms stable urea linkages. The ε-amino group of lysine residues and the N-terminal α-amino groups of proteins are primary targets.[12][13]

-

Reaction with Alcohols/Hydroxyls: Forms urethane (carbamate) linkages. The hydroxyl groups on serine, threonine, and tyrosine residues are common targets.[3]

-

Reaction with Thiols: Forms thiocarbamate linkages. The sulfhydryl group of cysteine residues is a key target.

-

Reaction with Water: Forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.

This reactivity is not specific to a single molecular target but rather promiscuous, leading to widespread, unregulated modification of numerous proteins and other biomolecules.[3]

Caption: Reaction of an isocyanate group with a nucleophile, such as a protein lysine residue.

Molecular and Cellular Consequences

The indiscriminate covalent modification of biomolecules by 4,4',4''-triisocyanatotriphenylmethane triggers a cascade of detrimental effects at both the molecular and cellular levels.

Protein Adduction, Cross-linking, and Functional Disruption

With three reactive sites, the molecule can bridge different nucleophiles, leading to both intra- and intermolecular protein cross-linking.[3] This has profound consequences:

-

Enzyme Inhibition: Covalent modification of active site residues can irreversibly inhibit enzyme function.

-

Disruption of Protein Conformation: Adduction and cross-linking alter the tertiary and quaternary structures of proteins, leading to loss of function and aggregation.

-

Interference with Signaling: Modification of signaling proteins can disrupt cellular communication pathways.

Immunotoxicity and Hapten Formation

When isocyanates bind to self-proteins, such as albumin, they form novel structures (neo-antigens) that the immune system may recognize as foreign.[14] This process, known as haptenization, is a key mechanism behind the chemical sensitization and allergic reactions, including occupational asthma, frequently associated with isocyanate exposure.[10][14][15] The isocyanate-protein complex acts as a hapten-carrier, triggering an immune response that can lead to hypersensitivity upon subsequent exposures.[14]

Cellular Stress and Cytotoxicity

The widespread damage to proteins and depletion of key cellular antioxidants, such as glutathione (GSH), induces significant cellular stress.[14][16] Key cellular consequences include:

-

Oxidative/Nitrosative Stress: Isocyanate exposure can deplete cellular antioxidants like glutathione and antioxidant enzymes (e.g., SOD, catalase), leading to an increase in reactive oxygen and nitrogen species.[14]

-

Apoptosis: The overwhelming cellular damage and stress can activate programmed cell death pathways, such as the caspase-3 cascade, leading to cytotoxicity.[14]

Caption: Cellular consequences of exposure to 4,4',4''-Triisocyanatotriphenylmethane.

Experimental Protocols for Mechanistic Investigation

Investigating the mechanism of action requires robust analytical methods to detect and quantify the interactions between the isocyanate and biomolecules.

Protocol: In Vitro Assessment of Protein Adduction via LC-MS/MS

This protocol provides a framework for identifying the specific amino acid residues modified by the triisocyanate.

Objective: To identify covalent adducts formed between a model protein (e.g., Human Serum Albumin) and 4,4',4''-triisocyanatotriphenylmethane.

Methodology:

-

Incubation: Incubate the model protein (e.g., 1 mg/mL in PBS, pH 7.4) with a molar excess of the triisocyanate (dissolved in a compatible solvent like ethyl acetate) for a defined period (e.g., 2 hours) at 37°C. Include a protein-only control.

-

Removal of Unreacted Compound: Remove excess, unreacted triisocyanate via dialysis or size-exclusion chromatography.

-

Proteolytic Digestion: Denature the protein (e.g., with urea) and reduce disulfide bonds (with DTT), then alkylate cysteine residues (with iodoacetamide). Digest the protein into smaller peptides using a protease like trypsin overnight.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]

-

Data Analysis: Use specialized software to search the MS/MS spectra against the known protein sequence. Search for unexpected mass shifts on nucleophilic amino acid residues (Lys, Ser, Thr, Cys, N-terminus) corresponding to the addition of one or more isocyanatophenyl-methylphenyl-isocyanate moieties.

Caption: Workflow for identifying protein adducts using mass spectrometry.

Data Presentation: Known Toxicological Endpoints

The hazardous nature of this compound is well-documented in safety data sheets.

| Hazard Classification | Description | Reference |

| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. | [7] |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [7] |

| Skin Irritation | Category 2: Causes skin irritation. | [7] |

| Eye Irritation | Category 2: Causes serious eye irritation. | [7] |

| Respiratory Sensitization | Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][8] |

| Skin Sensitization | Sub-category 1B: May cause an allergic skin reaction. | [7][8] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [7] |

Conclusion and Future Directions

The mechanism of action of 4,4',4''-triisocyanatotriphenylmethane is defined by the high electrophilicity of its three isocyanate groups, leading to non-specific, covalent cross-linking and adduction of biological macromolecules. This primary mechanism precipitates a range of toxicological outcomes, including cytotoxicity, cellular stress, and immune sensitization. For researchers, this compound serves as a potent, albeit hazardous, tool for inducing protein cross-linking in vitro. Future research may focus on developing more controlled methods for its application as a chemical probe or on creating safer industrial alternatives that retain its cross-linking efficacy without the associated health hazards. A thorough understanding of this mechanism is paramount for ensuring occupational safety and for advancing research in toxicology and protein chemistry.

References

- Benchchem. (n.d.). Benzene, 1,1',1''-methylidynetris[4-isocyanato- | 2422-91-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH25AzuT4-A8C-1xGFVhr_YO13DomzSvJ7ESQwavkKCpAfO5-jLMNYIYEMvIXSnIhgjT9CRXjkxB9cbFltyhOZVF7sjSLXZHKpWsCdpQf57Lbh4yHzqQjGT5LGZMth6Y3hYUSoD

- chemBlink. (n.d.). Triphenylmethane-4,4',4''-triisocyanate [CAS# 2422-91-5].

- ECHEMI. (n.d.). 4′′-Triphenylmethane triisocyanate SDS, 2422-91-5 Safety Data Sheets.

- Johnson Fine. (2022). HARTDUR RE101 Safety Data Sheet.

- Carl ROTH. (n.d.). Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5.

- ResearchGate. (n.d.). Predicted mechanism for the effects of isocyanate in the development of....

- Nakashima, K., Takeshita, T., & Morimoto, K. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. PMC - NIH.

- Sabbioni, G., & Schütze, D. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. PubMed.

- Werner. (2006). cas2422-91-5 triphenylmeth.

- Kaur, J., et al. (2012). Studies on the methyl isocyanate adducts with globin. PubMed.

- Lomo, L. C., et al. (2013). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry.

- Covestro. (n.d.). Desmodur® RE. UL Prospector.

- Wisnewski, A. V., et al. (2020). Isocyanates and human health: Multi-stakeholder information needs and research priorities. PMC - NIH.

- Lalko, J. F., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PMC - PubMed Central.

- SpecialChem. (2025). Desmodur RE.

- PubChem. (n.d.). Benzene, 1,1',1''-methylidynetris(4-isocyanato-.

- CymitQuimica. (n.d.). CAS 101-68-8: Benzene, 1,1'-methylenebis[4-isocyanato-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhTHv-arZE7DXF1tho92HGUUpMfpj4NG9hGOGrzBcsyQ-1vXmEOj_x_sXqLwUrOWAj7W6wGn4lbKej_Fb0opQLWyCKB5VgyesTE12mAuMsXRQntpyTXVBGPOwRSggehIV2BGPOwRSggehIV2

Sources

- 1. CAS # 2422-91-5, Triphenylmethane-4,4',4''-triisocyanate, Tris(4-isocyanatophenyl)methane - chemBlink [chemblink.com]

- 2. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wernerblank.com [wernerblank.com]

- 5. ulprospector.com [ulprospector.com]

- 6. specialchem.com [specialchem.com]

- 7. echemi.com [echemi.com]

- 8. johnson-fine.com [johnson-fine.com]

- 9. Triphenylmethane triisocyanate solution, 50 g, CAS No. 2422-91-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 101-68-8: Benzene, 1,1'-methylenebis[4-isocyanato- [cymitquimica.com]

- 12. Studies on the methyl isocyanate adducts with globin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutathione reactivity with aliphatic polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of Triphenylmethane Triisocyanate: A Technical Guide

For Immediate Release

Shanghai, China – January 12, 2026 – In the intricate world of polymer science and drug development, a profound understanding of the molecular architecture of key reagents is paramount. Triphenylmethane Triisocyanate (TTI), a pivotal crosslinking agent and building block, presents a unique spectroscopic profile that is critical for its effective application. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic data of TTI, providing the foundational knowledge necessary for its synthesis, characterization, and utilization.

Introduction: The Significance of Spectroscopic Characterization

Triphenylmethane Triisocyanate, with the chemical formula C₂₂H₁₃N₃O₃, is a highly reactive aromatic isocyanate valued for its trifunctionality, which enables the formation of complex and robust polymeric networks.[1][2] Its applications span from the creation of advanced adhesives and coatings to its use as a versatile scaffold in medicinal chemistry. A thorough spectroscopic analysis is not merely a quality control measure but a fundamental necessity to comprehend its reactivity, purity, and interaction with other molecules. This guide will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to TTI.

The Molecular Blueprint: Structure of Triphenylmethane Triisocyanate

To appreciate the spectroscopic data, a clear understanding of the molecular structure is essential. TTI features a central methane carbon atom bonded to three phenyl rings, each of which is substituted with an isocyanate (-N=C=O) group at the para position.

Caption: Molecular Structure of Triphenylmethane Triisocyanate.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For TTI, the most prominent and diagnostic feature is the isocyanate group.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2270-2250 | Strong, Sharp | -N=C=O asymmetric stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~1450 | Medium | Aromatic C=C ring stretch |

| ~830 | Strong | p-substituted benzene C-H out-of-plane bend |

The intense and sharp absorption band in the region of 2270-2250 cm⁻¹ is the hallmark of the isocyanate functional group and serves as a primary indicator of the compound's presence and purity. The absence of broad absorptions in the 3200-3600 cm⁻¹ region would confirm the absence of significant hydrolysis to carbamic acids or amines.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the TTI sample is placed directly on the ATR crystal. Given that TTI can be a liquid or a solution, this method is ideal as it requires minimal sample preparation.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands, with particular attention to the isocyanate peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Expected ¹H NMR Data:

Due to the symmetry of the molecule, the ¹H NMR spectrum of TTI is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Doublet | 6H | Aromatic protons ortho to the isocyanate group |

| ~7.0-7.2 | Doublet | 6H | Aromatic protons meta to the isocyanate group |

| ~5.6 | Singlet | 1H | Methine proton (-CH) |

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will provide insight into the carbon skeleton of TTI.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Quaternary aromatic carbon attached to the methine |

| ~130-135 | Aromatic CH carbons |

| ~125-130 | Quaternary aromatic carbon attached to the isocyanate |

| ~120-125 | Isocyanate carbon (-N=C=O) |

| ~55-60 | Methine carbon (-CH) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of TTI is prepared in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the molecule.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of TTI (367.36 g/mol ).

-

Fragmentation Pattern: The fragmentation of TTI under electron ionization (EI) is expected to be complex. Key fragmentation pathways may include the loss of isocyanate groups (-NCO) and cleavage of the bonds between the phenyl rings and the central methine carbon.

Caption: Plausible Fragmentation Pathway of Triphenylmethane Triisocyanate in Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The TTI sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of Triphenylmethane Triisocyanate through IR, NMR, and Mass Spectrometry provides a multi-faceted and robust confirmation of its molecular identity and purity. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and developers, a firm grasp of this spectroscopic data is not just advantageous—it is essential for harnessing the full potential of this versatile molecule in their applications. The data presented in this guide serves as a foundational reference for the confident and precise use of Triphenylmethane Triisocyanate in pioneering scientific and industrial endeavors.

References

-

Watson International Ltd. (n.d.). TTI//Triphenylmethane-4,4,4-triisocyanate CAS 2422-91-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methylidynetri-p-phenylene Triisocyanate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methylidynetri-p-phenylene triisocyanate, a key crosslinking agent and adhesion promoter in various industrial and research applications. Recognizing the critical role of solubility in formulation development, reaction kinetics, and material properties, this document synthesizes available qualitative data, outlines the theoretical principles governing its solubility, and presents a detailed, safety-oriented protocol for the quantitative determination of its solubility in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, polymer chemistry, and materials science who require a thorough understanding of the dissolution behavior of this highly reactive compound.

Introduction: The Significance of Solubility for a Trifunctional Isocyanate

Methylidynetri-p-phenylene triisocyanate, also known as triphenylmethane triisocyanate, is a trifunctional isocyanate that finds extensive use as a crosslinking agent for polymers containing active hydrogen atoms, such as polyols and polyamines, and as an adhesion promoter for bonding rubber to various substrates.[1][2] The three isocyanate (-NCO) groups radiating from a central triphenylmethane core impart a high degree of reactivity, enabling the formation of complex and robust polymer networks.

The solubility of this compound in organic solvents is a paramount consideration for its practical application. Proper dissolution is essential for:

-

Homogeneous reaction mixtures: Ensuring uniform distribution of the crosslinker within a polymer matrix is crucial for consistent material properties.

-

Controllable reaction kinetics: The concentration of the isocyanate in solution directly influences the rate of reaction.

-

Formulation of coatings, adhesives, and elastomers: The choice of solvent affects viscosity, application properties, and curing characteristics.

-

Purification and analysis: Solubility data is vital for selecting appropriate solvent systems for chromatography and other analytical techniques.

This guide aims to provide a detailed understanding of the factors influencing the solubility of methylidynetri-p-phenylene triisocyanate and to equip researchers with the knowledge to safely determine its solubility in various organic media.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules. The molecular structure of methylidynetri-p-phenylene triisocyanate provides key insights into its expected solubility behavior.

dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="1", width="760px"]; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1. Logical relationship between the molecular properties of methylidynetri-p-phenylene triisocyanate and its solubility in different classes of organic solvents.

Key Structural Features Influencing Solubility:

-

Large Aromatic Core: The triphenylmethane backbone is nonpolar and contributes significantly to the overall size of the molecule. This large, hydrophobic structure favors dissolution in nonpolar or moderately polar solvents that can accommodate it through van der Waals interactions.

-

Polar Isocyanate Groups: The three isocyanate groups are highly polar and electrophilic.[3] While they introduce some polarity to the molecule, their influence is somewhat counteracted by the large nonpolar core. These groups can engage in dipole-dipole interactions with polar aprotic solvents.

-

Reactivity with Protic Solvents: The high electrophilicity of the isocyanate group leads to rapid reaction with protic solvents, such as water and alcohols.[4] This reactivity, rather than simple dissolution, is the dominant interaction in these solvents, leading to the formation of insoluble ureas (with water) or urethanes (with alcohols). Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification.

Based on these principles, methylidynetri-p-phenylene triisocyanate is expected to exhibit the best solubility in nonpolar aromatic solvents and polar aprotic solvents.

Qualitative and Semi-Quantitative Solubility Data

Table 1: Solubility Profile of Methylidynetri-p-phenylene Triisocyanate

| Solvent Class | Solvent Name | Chemical Formula | Solubility Description | Reference(s) |

| Halogenated | Chloroform | CHCl₃ | Sparingly Soluble | [1][5] |

| Dichloromethane | CH₂Cl₂ | Likely sparingly to moderately soluble (by structural analogy) | - | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble; commercially available as a 27% solution | [1][5] |

| Ketones | Acetone | C₃H₆O | Likely soluble (used for washing in synthesis) | [1] |

| Amides | N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | - |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Likely soluble | - |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Likely soluble (used as a reaction solvent) | [1] |

| Polar Protic | Methanol | CH₃OH | Soluble (with likely reaction) | - |

| Water | H₂O | Practically Insoluble (100 µg/L at 20°C) and reactive | [1] |

Experimental Protocol for Quantitative Solubility Determination

The high reactivity and moisture sensitivity of methylidynetri-p-phenylene triisocyanate necessitate a carefully designed experimental protocol to obtain accurate and reproducible solubility data.[6][7] The following procedure is based on the isothermal shake-flask method, adapted to mitigate the challenges associated with this compound.

dot graph "" { graph [splines="ortho", nodesep="0.5", ranksep="0.5", width="760px"]; node [shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368"];

} Figure 2. Experimental workflow for the quantitative determination of methylidynetri-p-phenylene triisocyanate solubility.

4.1. Materials and Equipment

-

Methylidynetri-p-phenylene triisocyanate (high purity)

-

Anhydrous organic solvents (various)

-

Anhydrous derivatizing agent (e.g., di-n-butylamine solution in a non-reactive solvent)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Inert gas (e.g., nitrogen or argon)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a titrator

-

Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

-

Solvent Preparation: Ensure all solvents are strictly anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

-

Sample Preparation: In an inert atmosphere (e.g., a glove box or under a stream of nitrogen), add an excess amount of solid methylidynetri-p-phenylene triisocyanate to a pre-weighed, dry glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately add a known volume or mass of the anhydrous solvent to the vial.

-